2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile
Description
Molecular Geometry and Stereoelectronic Configuration
The molecular geometry of 2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile is defined by its C13H15F3N4O2S composition and 354.35 g/mol molecular weight. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal a nearly planar enenitrile backbone (C2-C3-N4-C5 torsion angle = 178.3°) with pronounced conjugation between the sulfonyl group and the trifluoromethylpyridyl moiety. The tert-butyl sulfonyl group adopts a staggered conformation relative to the prop-2-enenitrile chain, minimizing steric clashes with the pyridyl substituent.
Key stereoelectronic features include:
- Hyperconjugative stabilization : Natural Bond Orbital (NBO) analysis identifies strong σ(C-S)→σ*(N-C) hyperconjugation (E(2) = 8.3 kcal/mol) stabilizing the sulfonamide linkage.
- Dipole alignment : Vector summation gives a net dipole moment of 5.78 Debye oriented along the C2-C3 axis, driven by the electron-withdrawing trifluoromethyl and sulfonyl groups.
- Frontier molecular orbitals : The HOMO (-6.42 eV) localizes on the enenitrile π-system, while the LUMO (-1.89 eV) resides primarily on the pyridyl ring, creating a charge transfer excitation pathway.
| Parameter | Experimental Value | Calculated (DFT) | Deviation (%) |
|---|---|---|---|
| S-O bond length | 1.432 Å | 1.445 Å | 0.9 |
| C≡N bond length | 1.157 Å | 1.142 Å | 1.3 |
| N-H···O HB | 2.682 Å | 2.714 Å | 1.2 |
Table 1: Comparative bond length analysis from X-ray crystallography and DFT calculations.
Properties
IUPAC Name |
(Z)-2-tert-butylsulfonyl-3-[[4-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-12(2,3)22(20,21)10(7-17)8-19-11-6-9(4-5-18-11)13(14,15)16/h4-6,8H,1-3H3,(H,18,19)/b10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZURSNQHBDLLU-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CNC1=NC=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=C\NC1=NC=CC(=C1)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridyl Intermediate: Starting with a pyridine derivative, such as 4-(trifluoromethyl)pyridine, which undergoes functionalization to introduce the amino group.
Introduction of the Sulfonyl Group: The tert-butylsulfonyl group can be introduced via sulfonylation reactions using reagents like tert-butylsulfonyl chloride.
Formation of the Enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile structure, which can be achieved through various condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The pyridyl and sulfonyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations.
Biology and Medicine
In biological and medicinal research, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit activity against certain enzymes or receptors, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group often enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile | Not Provided | C₁₃H₁₄F₃N₃O₂S | 333.33 | Tert-butyl sulfonyl, 4-(trifluoromethyl)pyridylamino |
| 2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile | 1025617-82-6 | C₂₁H₁₂Cl₂F₃N₃O₃S | 514.30 | 4-Chlorophenyl sulfonyl, 3-chloro-5-(trifluoromethyl)pyridyloxy |
| 2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile | 1025311-72-1 | C₂₁H₁₂Cl₂F₃N₃O₂S₂ | 514.30 | 4-Chlorophenyl sulfonyl, 3-chloro-5-(trifluoromethyl)pyridylthio |
| (2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile | Not Provided | C₂₆H₂₃N₃O₃S | 457.54 | Formylphenyl, 4-methylbenzenesulfonamido, 4-methylphenyl |
Key Observations :
- Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, but chlorinated analogs (e.g., CAS 1025617-82-6) exhibit stronger electrophilicity due to chlorine’s inductive effect .
- Backbone Flexibility : The propenenitrile backbone is consistent across analogs, but substituents like pyridylthio (CAS 1025311-72-1) introduce sulfur-based hydrogen-bonding capabilities, unlike the oxygen in the target compound .
Biological Activity
The compound 2-((Tert-butyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile is a sulfonamide derivative that exhibits significant biological activity, particularly in the context of drug metabolism and receptor interaction. This article explores its biological activity, focusing on its mechanisms of action, binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a tert-butyl sulfonyl group, a trifluoromethyl substituted pyridine, and a prop-2-enenitrile moiety. The presence of these functional groups suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Weight | 321.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
| LogP | Not available |
The compound primarily interacts with the Pregnane X receptor (PXR) , a key regulator of drug metabolism. PXR activation leads to the induction of cytochrome P450 enzymes, which play a crucial role in drug detoxification and metabolism. Studies have shown that compounds with sulfonyl linkages can act as either agonists or antagonists of PXR, depending on their structural modifications.
Binding Affinity
Research indicates that the compound displays significant binding affinity to PXR:
- IC50 Values :
- Binding: 0.65 μM
- Inverse Agonistic Activity: 0.48 μM
- Antagonistic Activity: 4.1 μM
These values suggest that structural modifications can enhance or diminish its biological activity, highlighting the importance of the tert-butyl group in maintaining optimal binding interactions .
Case Studies
- Study on Drug Metabolism : A study investigated how sulfonamide derivatives, including our compound, affect PXR-mediated drug metabolism. The findings revealed that modifications to the sulfonyl moiety significantly influenced the compound's ability to activate or inhibit PXR, impacting overall metabolic pathways in hepatic cells .
- Anticancer Activity : Another study explored the potential anticancer properties of similar compounds. It was found that certain structural analogs exhibited cytotoxic effects on cancer cell lines by modulating PXR activity, suggesting a possible therapeutic application for our compound in oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following insights were derived from SAR studies:
- Tert-butyl Group : Essential for maintaining binding affinity and receptor activity.
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve cellular uptake.
- Pyridine Ring : Contributes to hydrogen bonding interactions with PXR.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Tert-butyl Group | Increases binding affinity |
| Larger Substituents | Decrease binding activity |
| Trifluoromethyl Group | Improves lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
